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Compound of Interest

Compound Name: Cobalt;hafnium

Cat. No.: B15444124 Get Quote

This guide provides a comprehensive comparison of theoretical models and experimental data

for the Cobalt-Hafnium (Co-Hf) system. It is designed for researchers, scientists, and

professionals in materials science and drug development who are interested in the validation of

computational models for binary alloy systems. The Co-Hf system is of particular interest due to

its potential applications in high-temperature alloys and other advanced materials.[1]

Comparison of Experimental Data and Theoretical
Models
The validation of theoretical models, such as those derived from the CALPHAD (CALculation of

PHAse Diagrams) methodology, relies on direct comparison with robust experimental data.[2]

[3][4] The CALPHAD approach is a powerful tool for predicting thermodynamic properties and

phase equilibria in multicomponent systems.[3][5] These models are often enhanced by

incorporating first-principles calculations based on Density Functional Theory (DFT), which can

provide reliable estimations for missing thermodynamic data.[6][7]

Below, we present a comparison of experimentally determined phase equilibria and compound

characteristics with predictions from theoretical models for the Co-Hf system.

Table 1: Invariant Reactions in the Co-Hf System
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Reaction Type
Experimental
Temperature (°C)

Experimental
Composition (at. %
Hf)

Notes

Eutectic (L ↔ CoHf2 +

(βHf))
~1235 ~71.5

The eutectic

composition was

modified from

previous

assessments.[6]

Peritectic (L + Co2Hf

↔ CoHf)
~1450 -

Peritectic (L + Co7Hf2

↔ Co2Hf)
~1480 -

The existence of

Co7Hf2 was not

observed in a 2017

study.[6]

Table 2: Crystal Structures of Intermetallic Co-Hf Compounds
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Compound
Pearson
Symbol

Space
Group

Prototype

Experiment
al Lattice
Parameters
(Å)

Theoretical
Lattice
Parameters
(Å)

Co23Hf6 cF116 Fm-3m Th6Mn23 a = 11.53 -

Co7Hf hR26 R-3m Gd7Rh3
a = 5.08, c =

35.97
-

HfCo7 Pcna

Orthorhombic

structure

confirmed by

TEM.[8]

Co2Hf cF24 Fd-3m Cu2Mg a = 6.88 -

CoHf cP2 Pm-3m CsCl a = 3.17 -

CoHf2 tI12 I4/mmm Al2Cu
a = 3.17, c =

10.87
-

Note: Theoretical lattice parameters from first-principles calculations for all Co-Hf compounds

were not readily available in the initial search results. A comprehensive theoretical study would

be required to populate this column.

Table 3: Solid Solubility in Co-Hf Phases at Different Temperatures

Phase Temperature (°C)
Experimental Solubility of
Hf (at. %)

μ 1200 ~9.3

λ3 1200 ~7.6

μ 1100 ~8.9

λ3 1100 ~10.9

Data from a 2017 thermodynamic modeling study supported by key experiments.[6]
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Experimental Protocols
The generation of high-quality experimental data is crucial for the accurate validation of

theoretical models. The following protocols outline the key experimental methodologies used in

the characterization of the Co-Hf system.

2.1. Sample Preparation and Equilibration

Alloy Preparation: High-purity Cobalt (e.g., 99.95 wt.%) and Hafnium (e.g., 99.9 wt.%) are

used as starting materials. The constituent elements are weighed to the desired

compositions and arc-melted multiple times in a high-purity argon atmosphere to ensure

homogeneity.

Annealing: The as-cast alloy samples are sealed in quartz tubes under a high vacuum or

inert atmosphere. They are then annealed at various temperatures (e.g., 700 °C and 1100

°C) for extended periods (e.g., 30-60 days) to achieve phase equilibrium.[9]

Quenching: After annealing, the samples are quenched in cold water to preserve the high-

temperature microstructures.

2.2. Microstructural and Phase Analysis

X-Ray Diffraction (XRD):

Purpose: To identify the crystal structures of the phases present in the equilibrated alloys.

Procedure: The annealed and quenched samples are ground into a fine powder. XRD

patterns are collected using a diffractometer with Cu Kα radiation. The diffraction data is

then analyzed using crystallographic software to identify the phases by comparing the

peak positions and intensities with known crystal structures from databases.[10]

Electron Probe Microanalysis (EPMA):

Purpose: To determine the chemical composition of the individual phases within the

microstructure.

Procedure: The surfaces of the annealed samples are metallographically prepared by

grinding and polishing. The samples are then analyzed in an EPMA instrument. The
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compositions of the different phases are determined by comparing the characteristic X-ray

intensities emitted from the sample with those from pure element standards.

Backscattered electron (BSE) imaging is used to visualize the different phases based on

atomic number contrast.[9]

Transmission Electron Microscopy (TEM):

Purpose: For detailed structural analysis of intermetallic compounds, including space

group and lattice parameter determination.

Procedure: Thin foil specimens are prepared from the alloys. Selected-area electron

diffraction (SAED) and convergent-beam electron diffraction (CBED) patterns are obtained

in the TEM. These patterns provide detailed information about the crystal structure and

symmetry of the phases.[8]

Validation Workflow
The following diagram illustrates the logical workflow for validating theoretical models of the

Co-Hf system using experimental data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b15444124?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15444124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

